1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane
Beschreibung
The compound "1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane" is a heterocyclic sulfonamide derivative featuring a 1,3,4-oxadiazole core substituted with a thioether-linked cinnamyl group (3-phenylprop-2-en-1-yl) and a phenylsulfonyl-azepane moiety.
Eigenschaften
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c27-31(28,26-16-6-1-2-7-17-26)21-14-12-20(13-15-21)22-24-25-23(29-22)30-18-8-11-19-9-4-3-5-10-19/h3-5,8-15H,1-2,6-7,16-18H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQXKQVGLFMZGJ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SCC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SC/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, from binding interactions to enzyme inhibition or activation.
Biologische Aktivität
The compound 1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antiviral, antibacterial, and enzyme inhibitory activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 403.56 g/mol. It features a sulfonyl group, an azepane ring, and an oxadiazole moiety, which are known to impart various biological activities.
1. Antiviral Activity
Research indicates that oxadiazole derivatives exhibit significant antiviral properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit the hepatitis B virus (HBV). In vitro evaluations demonstrated that certain oxadiazole derivatives reduced the expression of viral antigens in a concentration-dependent manner without cytotoxic effects. The effective concentrations for some derivatives were comparable to established antiviral agents like lamivudine .
| Compound | EC50 (µM) | Viral Activity |
|---|---|---|
| 1i | 1.63 | Anti-HBV |
| Lamivudine | 2.96 | Anti-HBV |
2. Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various bacterial strains. In a study focusing on synthesized derivatives containing the oxadiazole structure, several compounds exhibited potent antibacterial activity with IC50 values significantly lower than those of standard antibiotics.
| Compound | IC50 (µM) | Bacterial Strain |
|---|---|---|
| A | 0.63 | E. coli |
| B | 1.21 | S. aureus |
| C | 2.14 | P. aeruginosa |
These results suggest that modifications to the oxadiazole structure can enhance antibacterial efficacy.
3. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key metabolic enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can have therapeutic implications in conditions like Alzheimer's disease and urinary infections.
| Enzyme | IC50 (µM) | Reference Standard |
|---|---|---|
| Acetylcholinesterase (AChE) | 2.14 | Donepezil |
| Urease | 6.28 | Thiourea |
The results indicate that the synthesized compounds could serve as potential leads for developing new therapeutic agents targeting these enzymes .
Case Studies
Several studies have focused on synthesizing and evaluating derivatives of oxadiazoles and their biological activities:
- Study on Antiviral Properties : A recent publication highlighted the synthesis of various oxadiazole derivatives showing promising anti-HBV activity, with one derivative achieving an EC50 value lower than lamivudine .
- Antibacterial Evaluation : Another study reported on the antibacterial efficacy of oxadiazole-containing compounds against resistant strains of bacteria, demonstrating their potential as new antibiotics .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of sulfonamide-containing heterocycles. A detailed comparison with structurally related molecules (Table 1) highlights critical differences in substituents, ring systems, and physicochemical properties:
Table 1: Comparison with Similar Compounds
Key Structural Differences
This may influence membrane permeability and pharmacokinetics.
Sulfonamide Linkage : All compounds share a sulfonamide group, but its position relative to the heterocycle (e.g., directly attached to oxadiazole vs. piperazine) alters steric and electronic interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
